N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl group, a phenylacetamido group, and an acetamide group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Phenylacetamido Group: The phenylacetamido group can be introduced by reacting the thiadiazole intermediate with phenylacetyl chloride in the presence of a base such as triethylamine.
Ethylation: The final step involves the ethylation of the amide nitrogen using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: A simpler analog with a phenylacetamido group but lacking the thiadiazole ring and ethyl group.
N-Methylacetamide: Contains a methyl group instead of an ethyl group.
N-(2-Methylphenyl)acetamide: Contains a methyl-substituted phenyl group.
Uniqueness
N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N4O2S |
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Molecular Weight |
304.37 g/mol |
IUPAC Name |
N-[5-(N-acetylanilino)-1,3,4-thiadiazol-2-yl]-N-ethylacetamide |
InChI |
InChI=1S/C14H16N4O2S/c1-4-17(10(2)19)13-15-16-14(21-13)18(11(3)20)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 |
InChI Key |
UMRDAVSUGCAKHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NN=C(S1)N(C2=CC=CC=C2)C(=O)C)C(=O)C |
Origin of Product |
United States |
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